6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
CAS No.: 297157-87-0
Cat. No.: VC8363795
Molecular Formula: C22H20BrNO4
Molecular Weight: 442.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 297157-87-0 |
|---|---|
| Molecular Formula | C22H20BrNO4 |
| Molecular Weight | 442.3 g/mol |
| IUPAC Name | 6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
| Standard InChI | InChI=1S/C22H20BrNO4/c1-26-18-8-12(9-19(27-2)22(18)28-3)15-11-20(25)24-21-14-7-5-4-6-13(14)17(23)10-16(15)21/h4-10,15H,11H2,1-3H3,(H,24,25) |
| Standard InChI Key | KPOXOTVERMGJQS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br |
Introduction
Synthetic Pathways and Optimization
General Synthetic Strategy
Synthesis of this compound typically employs multi-step organic reactions, beginning with the construction of the benzo[h]quinoline scaffold. Key stages include:
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Cyclization: Formation of the dihydroquinolinone core via acid-catalyzed intramolecular cyclization of appropriately substituted precursors.
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Functionalization: Introduction of the bromine atom through electrophilic aromatic substitution or metal-mediated coupling reactions.
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Methoxy Group Installation: Selective methylation of phenolic intermediates using dimethyl sulfate or methyl iodide under basic conditions.
Challenges in Synthesis
Anticancer Mechanisms and Biological Activity
Microtubule Dynamics Modulation
As a colchicine-binding site inhibitor, this compound disrupts tubulin polymerization, preventing mitotic spindle formation in dividing cells. This mechanism shares similarities with vinca alkaloids but exhibits enhanced selectivity for cancer cell lines due to differential tubulin isoform expression.
Apoptotic Pathway Activation
In vitro models demonstrate dose-dependent activation of caspase-3 and -9, indicating involvement of the intrinsic apoptotic pathway. Concurrent downregulation of Bcl-2 and upregulation of Bax protein levels further corroborate this pro-apoptotic effect.
In Vivo Efficacy
Xenograft studies in murine models show a 58% reduction in tumor volume after 21 days of treatment (10 mg/kg/day, intraperitoneal). Remarkably, this antitumor activity occurs without significant hematological toxicity, suggesting a favorable therapeutic index.
Cardioprotective Properties Against Chemotherapy-Induced Toxicity
Doxorubicin Cardiotoxicity Mitigation
Co-administration with doxorubicin (DOX) in cardiomyocyte cultures preserves 87.5 ± 4.3% cell viability compared to 40% viability with DOX alone. This protective effect correlates with reduced lipid peroxidation and maintenance of mitochondrial membrane potential.
Antioxidant Mechanisms
The compound scavenges reactive oxygen species (ROS) at multiple levels:
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Direct neutralization of hydroxyl radicals () through electron donation from methoxy groups
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Upregulation of superoxide dismutase (SOD) and catalase (CAT) enzymatic activity
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Preservation of glutathione (GSH) reserves by inhibiting NADPH oxidase
Table 2: Comparative Antioxidant Effects
| Parameter | DOX Alone | DOX + Compound |
|---|---|---|
| ROS Production | 100% | 62% |
| Mitochondrial Viability | 45% | 82% |
| Lipid Peroxidation | 3.2 nM | 1.1 nM |
Pharmacokinetic Considerations and Drug Development
Absorption and Distribution
Preliminary pharmacokinetic studies in rodents indicate moderate oral bioavailability (F = 32%) due to first-pass metabolism. The compound demonstrates preferential accumulation in tumor tissues (tumor-to-plasma ratio = 8.7:1), attributed to enhanced permeability and retention (EPR) effects.
Metabolic Pathways
Hepatic metabolism primarily involves demethylation of methoxy groups via cytochrome P450 3A4, followed by glucuronidation. The major metabolite, 4-(3,4,5-trihydroxyphenyl)-derivative, retains approximately 40% of the parent compound’s anticancer activity.
Formulation Challenges
The compound’s poor aqueous solubility (<5 µg/mL) necessitates advanced delivery systems. Current research explores nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) polymers, achieving 89% drug loading efficiency and sustained release over 72 hours.
Future Directions and Clinical Translation
Targeted Delivery Systems
Antibody-drug conjugates (ADCs) utilizing HER2-targeting antibodies show promise in early-stage trials, with a 3.5-fold increase in tumor-specific uptake compared to free drug.
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